2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine
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Overview
Description
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two oxazole rings at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dibromopyridine with 5-phenyl-1,2-oxazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced oxazole products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine has several scientific research applications:
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the oxazole rings. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine: This compound is used as a ligand in asymmetric catalysis and has applications in enantioselective synthesis.
Uniqueness: 2,6-Bis(5-phenyl-1,2-oxazol-3-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for forming stable metal complexes and exploring new catalytic reactions.
Properties
CAS No. |
834894-26-7 |
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Molecular Formula |
C23H15N3O2 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-phenyl-3-[6-(5-phenyl-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C23H15N3O2/c1-3-8-16(9-4-1)22-14-20(25-27-22)18-12-7-13-19(24-18)21-15-23(28-26-21)17-10-5-2-6-11-17/h1-15H |
InChI Key |
PQTJCNZFTQROLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=NC(=CC=C3)C4=NOC(=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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